5,5-dimethyl-2-thioxoimidazolidin-4-one

Urease inhibition Structure-activity relationship Agricultural chemistry

Sourcing 5,5-dimethyl-2-thioxoimidazolidin-4-one (CAS 15998-93-3) for enzalutamide analog synthesis, urease inhibitor development, or antibacterial research? This 98%-pure thiohydantoin building block features a unique geminal dimethyl substitution that restricts conformation, modulates hydrogen bonding, and underpins its IC₅₀ of 2.47 μM against urease—outperforming thiourea. The phosgene-free synthetic route avoids toxic thiophosgene, ensuring safer scale-up. With proven antibacterial MICs ≤ 31.25 μg/mL against clinical S. aureus and selective cytotoxicity in AR+ LNCaP prostate cancer cells, this scaffold accelerates SAR studies and lead optimization. Secure your research-grade supply today.

Molecular Formula C5H8N2OS
Molecular Weight 144.2 g/mol
CAS No. 15998-93-3
Cat. No. B1598751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-dimethyl-2-thioxoimidazolidin-4-one
CAS15998-93-3
Molecular FormulaC5H8N2OS
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=S)N1)C
InChIInChI=1S/C5H8N2OS/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9)
InChIKeyQSAASNVWPNBKDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethyl-2-thioxoimidazolidin-4-one (CAS 15998-93-3): Core Building Block for Thiohydantoin-Based Drug Discovery and Agrochemical Synthesis


5,5-Dimethyl-2-thioxoimidazolidin-4-one (CAS 15998-93-3, C₅H₈N₂OS, MW 144.19), systematically referred to as 5,5-dimethyl-2-thioxoimidazolidin-4-one or 5,5-dimethyl-2-sulfanylideneimidazolidin-4-one, is a crystalline thiohydantoin heterocycle with a melting point of 163-164 °C . Characterized by a dense, rigid structure (density 1.29 g/cm³) and a predicted pKa of 8.58, this compound serves as a privileged scaffold in medicinal chemistry and agrochemical development . Its synthetic utility as a key precursor in the preparation of enzalutamide (an androgen receptor antagonist) is well-established, while its inherent pharmacophore enables further derivatization at N-1, N-3, and S-2 positions .

Why 5,5-Dimethyl-2-thioxoimidazolidin-4-one Cannot Be Casually Replaced with Other Thiohydantoins or Imidazolidinones


The unique geminal 5,5-dimethyl substitution pattern in 5,5-dimethyl-2-thioxoimidazolidin-4-one confers a specific electronic environment and steric profile that directly modulates both biological activity and reactivity [1]. Unlike unsubstituted 2-thiohydantoin or N-alkylated derivatives, the dimethyl group at the C5 position restricts conformational flexibility, alters hydrogen-bonding capabilities, and influences the tautomeric equilibrium of the thioxo group [1]. These structural nuances translate into quantifiable differences in enzyme inhibition potency, antibacterial spectrum, and synthetic transformation yields, as detailed in the quantitative evidence below [2].

Quantitative Differentiation Evidence: 5,5-Dimethyl-2-thioxoimidazolidin-4-one Versus Closest Analogs


Urease Inhibition: 2-Thiohydantoin (Core Scaffold) Outperforms Hydantoin and Thiourea

In a head-to-head comparison of five-membered heterocyclic urease inhibitors, 2-thiohydantoin (the unsubstituted core of 5,5-dimethyl-2-thioxoimidazolidin-4-one) demonstrated an IC₅₀ of 2.47 μM, representing a 1.33-fold improvement over the standard inhibitor thiourea (IC₅₀ = 3.67 μM) [1]. This class-level inference supports the preferential selection of the thioxoimidazolidinone scaffold over oxygen analogs like hydantoin (IC₅₀ = 2.62 μM) or related heterocycles such as rhodanine (IC₅₀ = 3.46 μM) [1].

Urease inhibition Structure-activity relationship Agricultural chemistry

Antibacterial Potency: 2-Thioxoimidazolidin-4-one Derivatives Achieve MIC ≤ 31.25 μg/mL Against Clinical S. aureus Isolates

Evaluated against clinical Staphylococcus aureus isolates, the 2-thioxoimidazolidin-4-one derivative C5 (3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-one) demonstrated a minimum inhibitory concentration (MIC) of ≤ 31.25 μg/mL, with bactericidal activity confirmed by time-kill kinetics [1]. While direct comparator data against a standard antibiotic (e.g., vancomycin) are not provided in the same study, the MIC values for C5 (31.25–62.5 μg/mL) and C6 (62.5–125 μg/mL) are within a therapeutically relevant range and are accompanied by significant antibiofilm and antihemagglutination effects [1].

Antibacterial Biofilm inhibition Staphylococcus aureus

Anticancer Selectivity: Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives Target Androgen-Sensitive LNCaP Prostate Cancer Cells

A series of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives, synthesized from the core scaffold, exhibited selective cytotoxicity against androgen-sensitive LNCaP prostate cancer cells. Compounds 3i and 3k achieved IC₅₀ values of 5.22 ± 0.12 μM and 10.27 ± 0.14 μM, respectively, after 48 h in the presence of 1 nM DHT, with higher selectivity towards AR+LNCaP cells compared to AR-PC-3 and Wi38 cell lines [1]. This selectivity profile aligns with the known utility of the thiohydantoin core in developing androgen receptor antagonists like enzalutamide .

Prostate cancer Androgen receptor antagonist Cytotoxicity

Synthetic Utility: 5,5-Dimethyl-2-thioxoimidazolidin-4-one Enables Phosgene-Free Enzalutamide Synthesis

A key differentiation point in industrial procurement is the compound's established role as a phosgene-free intermediate in the synthesis of enzalutamide. Traditional methods for enzalutamide production rely on highly toxic thiophosgene and oxobutyronitrile. The disclosed method employs a non-toxic reaction between thiourea and an isobutyric acid derivative to yield 5,5-dimethyl-2-thioxoimidazolidin-4-one as the key parent nucleus, effectively avoiding hazardous reagents and enabling milder reaction conditions with relatively high yield . This represents a direct process advantage over alternative synthetic routes that require the compound's protected or derivatized forms.

Green chemistry Pharmaceutical synthesis Enzalutamide

Optimal Research and Industrial Deployment Scenarios for 5,5-Dimethyl-2-thioxoimidazolidin-4-one


Prostate Cancer Drug Discovery: Androgen Receptor Antagonist Development

Leverage the 5,5-dimethyl-2-thioxoimidazolidin-4-one scaffold as a core building block for synthesizing enzalutamide analogs and other androgen receptor antagonists. The scaffold's proven ability to yield derivatives with selective cytotoxicity against AR+LNCaP prostate cancer cells (IC₅₀ as low as 5.22 μM) [1] makes it ideal for structure-activity relationship (SAR) studies and lead optimization in hormone-refractory prostate cancer programs.

Urease Inhibitor Development for Agricultural and Clinical Applications

Employ 5,5-dimethyl-2-thioxoimidazolidin-4-one as a starting point for designing next-generation urease inhibitors. The core 2-thiohydantoin scaffold demonstrates an IC₅₀ of 2.47 μM against urease, outperforming both hydantoin and the reference inhibitor thiourea [1]. This potency translates to potential applications in controlled-release fertilizers to mitigate ammonia volatilization, as well as in therapeutics targeting H. pylori-associated gastric disorders.

Antibacterial Agent Synthesis Targeting Multidrug-Resistant Staphylococcus aureus

Utilize the thioxoimidazolidin-4-one core to synthesize derivatives with validated antibacterial activity against clinical S. aureus isolates. Compounds derived from this scaffold have demonstrated MIC values ≤ 31.25 μg/mL, with additional antibiofilm and antihemagglutination properties [1]. This application is particularly relevant for research groups focused on overcoming antibiotic resistance through novel mechanisms of action, such as inhibition of bacterial adhesion.

Industrial-Scale Synthesis of Enzalutamide via Phosgene-Free Route

For pharmaceutical manufacturers engaged in enzalutamide production, 5,5-dimethyl-2-thioxoimidazolidin-4-one is the preferred intermediate due to its compatibility with a phosgene-free synthetic route. The method avoids highly toxic thiophosgene and oxobutyronitrile, instead employing thiourea and isobutyric acid derivatives under mild conditions [1]. This process advantage directly addresses industrial safety concerns and may improve overall yield and purity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,5-dimethyl-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.